Indirubin E804

説明

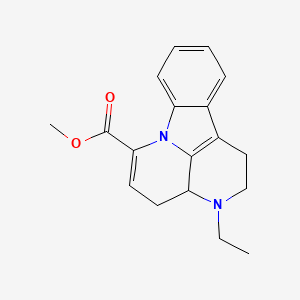

Indirubin E804 (also known as IDR-E804) is a derivative of indirubin . It is a cell-permeable compound that has been shown to block the Src-Stat3 signaling pathway and display anti-tumor properties . It is a potent, reversible, and ATP-competitive inhibitor of the kinase activities of Src, Cdk1/cyclin E, Cdk2/cyclin A, and Cdk1/cyclin B .

Molecular Structure Analysis

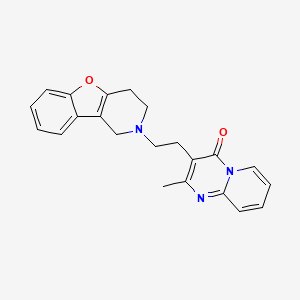

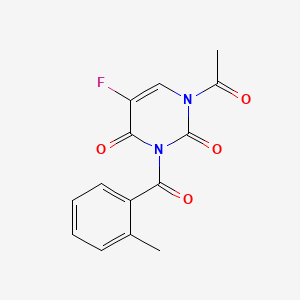

The molecular structure of Indirubin E804 is represented by the chemical formula C20H19N3O4 . The exact mass is 365.14 and the molecular weight is 365.389 .

Chemical Reactions Analysis

Indirubin E804 has been shown to have significant effects on the proliferation, migration, and tube formation of vascular endothelial growth factor (VEGF)-treated human umbilical vein endothelial cells (HUVECs) . These effects were accompanied by decreased phosphorylation of VEGF receptor (VEGFR)-2, AKT, and extracellular signal-regulated kinase in VEGF-treated HUVECs .

Physical And Chemical Properties Analysis

Indirubin E804 is a dark red solid . It is poorly soluble in water . The calculated molecular properties are available for small molecules and natural products .

科学的研究の応用

Cancer Research: Inhibitor of Angiogenesis

Indirubin E804 has been identified as a potent inhibitor of angiogenesis, which is the formation of new blood vessels. This process is crucial for tumor growth and metastasis. E804 inhibits the proliferation, migration, and capillary tube formation of endothelial cells induced by VEGF . It also decreases the phosphorylation of VEGF receptor-2, AKT, and ERK in VEGF-treated cells, leading to reduced tumor growth in vivo .

Pharmacology: Drug Delivery Systems

In pharmacology, E804’s solubility and bioavailability have been enhanced through self-emulsifying drug delivery systems (SEDDS). These systems have been shown to maintain E804 in an aqueous micellar phase, increasing its oral bioavailability and offering a promising approach for cancer therapy .

Molecular Biology: Transcription Factor Inhibition

E804 exhibits significant activity in inhibiting the STAT3 and STAT5 transcription factors in human cancer cells. By targeting these pathways, E804 induces apoptosis in cancer cells, which is a valuable trait for potential cancer treatments .

Immunology: Modulation of Immune Response

Indirubin E804 can modulate the immune response by activating pro-inflammatory effects in lipopolysaccharide (LPS)-treated macrophages. This property is crucial for understanding the compound’s role in inflammation and its potential therapeutic applications .

Cell Biology: Apoptosis Induction

E804 has been shown to induce apoptosis in various human cancer cell lines. This is achieved through its ability to inhibit key signaling pathways that are essential for cell survival, making it a candidate for anti-cancer drug development .

Toxicology: Developmental Toxicity Studies

In toxicology, E804 has been evaluated for its developmental toxicity using zebrafish embryos. The compound caused significant malformation rates and affected the development of vital organs, providing insights into its safety profile and potential risks .

Biochemistry: Kinase Inhibition

Biochemically, E804 acts as a potent ATP-competitive inhibitor of CDKs and GSK3ß, which are enzymes involved in cell cycle regulation and energy metabolism. This inhibition is crucial for its anti-cancer properties and its role in controlling cellular processes .

Medicinal Applications: Traditional Chinese Medicine

E804, derived from the active compound of the Chinese herb indigo blue, has been used in traditional Chinese medicine for treating chronic diseases such as leukemia and hepatitis. Its medicinal properties are being explored for modern therapeutic applications .

Safety And Hazards

Indirubin E804 has been shown to cause a significant increase in the malformation rate compared with control groups . It also significantly decreased the proliferation, migration, and tube formation of vascular endothelial growth factor (VEGF)-treated human umbilical vein endothelial cells (HUVECs) .

特性

IUPAC Name |

4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOSIFOFWWXXIG-PTGBLXJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indirubin E804 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1663178.png)

![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1663185.png)

![1-Fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene](/img/structure/B1663195.png)

![3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide](/img/structure/B1663199.png)